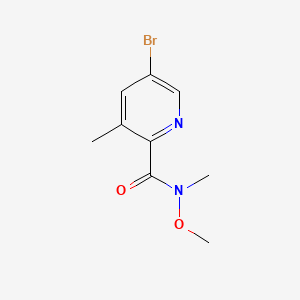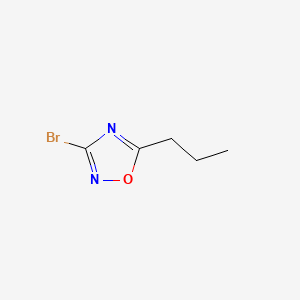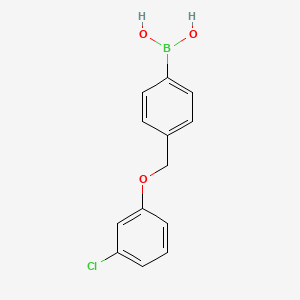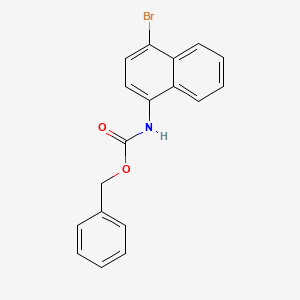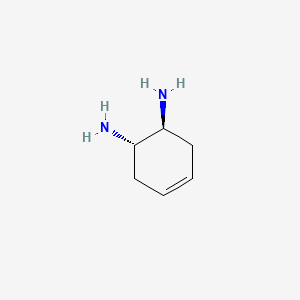
(1S,2S)-4-Cyclohexene-1,2-diamine
Overview
Description
(1S,2S)-4-Cyclohexene-1,2-diamine is an organic compound characterized by a cyclohexene ring with two amine groups attached to the first and second carbon atoms in the (1S,2S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-Cyclohexene-1,2-diamine typically involves the reduction of a precursor compound such as (1S,2S)-4-Cyclohexene-1,2-dione. One common method is the catalytic hydrogenation of the dione using a suitable catalyst like palladium on carbon under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of sodium borohydride as a reducing agent in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-4-Cyclohexene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of saturated diamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or reducing agents like sodium borohydride.
Substitution: Reagents such as acyl chlorides or isocyanates under mild to moderate conditions.
Major Products
Oxidation: Imines, oximes.
Reduction: Saturated diamines.
Substitution: Amides, ureas.
Scientific Research Applications
(1S,2S)-4-Cyclohexene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-4-Cyclohexene-1,2-diamine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-4-Cyclohexene-1,2-diamine: The enantiomer of (1S,2S)-4-Cyclohexene-1,2-diamine with similar chemical properties but different biological activity.
Cyclohexane-1,2-diamine: A saturated analogue with different reactivity and applications.
Cyclohexene-1,2-dione: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and applications compared to its enantiomers and analogues.
Properties
IUPAC Name |
(1S,2S)-cyclohex-4-ene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENNVQHCXLZDN-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712086 | |
| Record name | (1S,2S)-Cyclohex-4-ene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241684-26-3 | |
| Record name | (1S,2S)-Cyclohex-4-ene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1241684-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




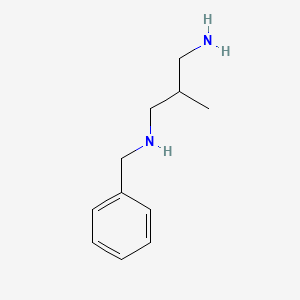

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)
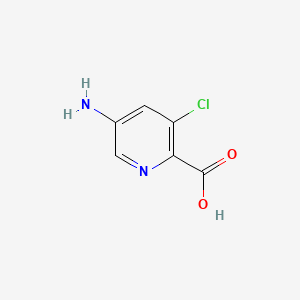
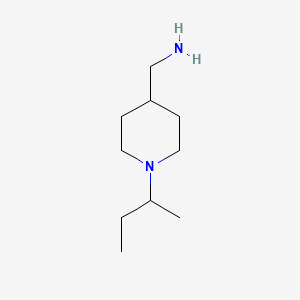
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)
